molecular formula C6H15Cl2N5 B2375413 (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride CAS No. 2361608-92-4

(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride

Cat. No.: B2375413
CAS No.: 2361608-92-4
M. Wt: 228.12
InChI Key: AKXHPRWCOPLROL-XRIGFGBMSA-N
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Description

(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicine, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications, including the treatment of infectious diseases and cancer.

Industry

In the industrial sector, (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Future Directions

The study of new organic compounds is a vibrant field of research, with potential applications in medicine, materials science, and other areas. This particular compound, with its combination of a triazole ring and amine groups, could be of interest for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the aminomethyl group: This step may involve the use of formaldehyde and a suitable amine under reductive amination conditions.

    Resolution of the stereoisomer: The (2S) configuration can be obtained through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form, such as a triazoline.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized triazole derivatives.

Mechanism of Action

The mechanism of action of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure with similar chemical properties.

    Fluconazole: A triazole antifungal agent with a similar ring structure.

    Voriconazole: Another triazole antifungal with enhanced activity.

Uniqueness

(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine is unique due to its specific stereochemistry and functional groups. The presence of the aminomethyl group and the (2S) configuration may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.2ClH/c1-5(8)3-11-4-6(2-7)9-10-11;;/h4-5H,2-3,7-8H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXHPRWCOPLROL-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=C(N=N1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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